The synthesis of BMS-214662 and its analogs involved a series of structure-activity studies focused on 2,3,4,5-tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors [ [] ]. These studies revealed key structural modifications leading to the development of BMS-214662:
BMS-214662 acts as a potent and selective farnesyltransferase (FT) inhibitor [ [] ]. FT is an enzyme essential for the post-translational modification of Ras proteins, which play critical roles in cell signaling pathways, including those controlling cell growth and proliferation. By inhibiting FT, BMS-214662 prevents the proper localization and function of Ras proteins, ultimately leading to the inhibition of tumor cell growth [ [] ].
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8